1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone
Description
Chemical Structure and Properties 1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone (CAS 886361-82-6, MDL MFCD06411614) is an indole-derived compound featuring a 6-chloro-3-pyridinylmethyl substituent at the indole nitrogen (N1) and an acetyl group at the 3-position of the indole ring (Figure 1). Its molecular formula is C₁₆H₁₃ClN₂O, with a molecular weight of 284.75 g/mol .
The compound’s structural features—a lipophilic indole core and a polar pyridinyl moiety—imply applications in agrochemicals or medicinal chemistry, particularly in targeting insect nicotinic acetylcholine receptors (nAChRs) .
Structure
3D Structure
Properties
IUPAC Name |
1-[1-[(6-chloropyridin-3-yl)methyl]indol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11(20)14-10-19(15-5-3-2-4-13(14)15)9-12-6-7-16(17)18-8-12/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGINOHVFAPQCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-3-pyridinecarboxaldehyde and indole-3-acetone.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.
Scientific Research Applications
Basic Information
- Molecular Formula : C16H13ClN2O
- Molecular Weight : 284.74 g/mol
- Melting Point : 146-148°C
- Structure : The compound features an indole ring system attached to a pyridine moiety, contributing to its bioactivity.
Medicinal Chemistry
1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone has been studied for its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds suggests it may exhibit various pharmacological effects.
Case Studies
- Anticancer Activity : Research indicates that derivatives of indole compounds often show promise in cancer therapy. A study demonstrated that similar indole derivatives can inhibit tumor growth in vitro and in vivo models, suggesting potential applications for this compound in oncology .
- Antimicrobial Properties : Other studies have explored the antimicrobial effects of indole derivatives, showing that modifications can enhance activity against bacterial strains. This compound's structure may confer similar benefits .
Neuropharmacology
The compound's interaction with neurotransmitter receptors is another area of interest. Indole derivatives have been linked to modulation of serotonin receptors, which play a critical role in mood regulation and mental health.
Research Findings
- Serotonin Receptor Modulation : A study highlighted the ability of certain indole-based compounds to act as serotonin receptor agonists, potentially providing therapeutic benefits for depression and anxiety disorders .
Material Science
Beyond biological applications, this compound can be utilized in the development of novel materials.
Applications
Mechanism of Action
The mechanism of action of 1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone involves its interaction with specific molecular targets. The compound is known to bind to nicotinic acetylcholine receptors, disrupting normal neurotransmission. This interaction can lead to various biological effects, including neurotoxicity in insects, making it a potential candidate for insecticide development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone and analogous indole derivatives:
Structural and Functional Insights
Substituent Effects on Bioactivity: The 6-chloro-3-pyridinylmethyl group in the target compound enhances binding to insect nAChRs, similar to imidacloprid . In contrast, the piperidinyl group in C₁₆H₂₀N₂O () may improve blood-brain barrier penetration, making it relevant for neurological targets .
Core Heterocycle Variations :
- Replacing indole with indazole (C₁₀H₁₀N₂O, ) modifies hydrogen-bonding interactions and aromatic stacking, which could influence receptor selectivity .
Physicochemical Properties: The target compound’s higher molecular weight (284.75 vs.
Research Findings
- Imidacloprid Metabolites: The 6-chloro-3-pyridinylmethyl moiety is a hallmark of neonicotinoids. Metabolites such as imidacloprid-urea retain this group, underscoring its role in pesticidal activity . This suggests the target compound may share similar metabolic pathways or bioactivity.
Data Table: Key Physical Properties
| Property | Target Compound | 1-(1H-Indol-3-yl)ethanone | 1-(6-Fluoro-1H-indol-3-yl)ethanone |
|---|---|---|---|
| Molecular Weight (g/mol) | 284.75 | 159.18 | 177.18 |
| LogP (Predicted) | ~2.8 | ~1.5 | ~1.9 |
| Water Solubility (mg/L) | <10 (estimated) | ~500 | ~300 |
| Melting Point (°C) | Not reported | 98–100 | Not reported |
Biological Activity
1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone, also known as compound CB6393991, is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a complex structure characterized by an indole moiety and a chloro-substituted pyridine, which are known to contribute to various pharmacological effects.
- Molecular Formula : C₁₆H₁₃ClN₂O
- Molecular Weight : 284.74 g/mol
- CAS Number : 886361-82-6
- Melting Point : 146–148 °C
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anticancer properties. Several studies have reported its efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects on cancer cells. For instance, a study found that it could inhibit the growth of MDA-MB-231 and HepG2 cells with IC50 values ranging from 2.43 to 14.65 μM, demonstrating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to involve:
- Microtubule Destabilization : The compound has been shown to affect microtubule assembly, which is crucial for cell division. At concentrations around 20 μM, it demonstrated a significant inhibition of microtubule assembly (40.76–52.03% inhibition) .
Apoptosis Induction
Further investigations revealed that this compound can induce apoptosis in cancer cells. Specifically, it enhances caspase-3 activity, a key marker of apoptosis, indicating that it may trigger programmed cell death in malignant cells .
Case Studies and Research Findings
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | MDA-MB-231 | 2.43 | Microtubule destabilization |
| Study B | HepG2 | 4.98 | Apoptosis induction via caspase activation |
| Study C | LLC-PK1 (non-cancerous) | >20 | Selective toxicity towards cancer cells |
In Silico Studies
In silico modeling has been employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound. Molecular docking studies suggest that it binds effectively to the colchicine-binding site on tubulin, which may enhance its anticancer efficacy .
Q & A
Q. How can reaction conditions be optimized for the synthesis of 1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone?
- Methodological Answer : Synthesis optimization requires systematic variation of temperature, solvent polarity, and reaction time. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the pyridinyl moiety, while lower temperatures (0–25°C) can suppress side reactions. Reaction progress should be monitored using thin-layer chromatography (TLC) to track intermediate formation and high-performance liquid chromatography (HPLC) to assess final purity (>95%) .
Q. What analytical techniques are recommended for verifying the purity and structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and mass spectrometry (MS) for molecular weight validation. Purity should be quantified via HPLC with UV detection at λ = 254 nm, using a C18 column and gradient elution (acetonitrile/water). Impurity profiling can identify unreacted precursors or degradation products .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential irritancy of indole derivatives. First-aid measures include immediate flushing of exposed eyes/skin with water and medical consultation for inhalation exposure. Safety data sheets (SDS) for structurally similar compounds recommend avoiding direct contact and storing the compound under inert conditions (argon, −20°C) .
Q. How can researchers determine key physicochemical properties (e.g., solubility, logP) for experimental design?
- Methodological Answer : Experimentally measure solubility in dimethyl sulfoxide (DMSO) or ethanol using gravimetric analysis. Computational tools like ACD/Labs or PubChem-derived data can predict logP (e.g., XlogP ≈ 2.1 for analogous indol-3-yl ethanones) and topological polar surface area (TPSA ≈ 60 Ų) to guide solvent selection for biological assays .
Advanced Research Questions
Q. What strategies are effective for resolving stereochemical complexities in derivatives of this compound?
Q. How can biological activity be systematically evaluated for this compound and its analogs?
- Methodological Answer : Screen against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays. For in vitro cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Structure-activity relationship (SAR) studies should modify the pyridinyl or indolyl substituents to assess pharmacophore contributions .
Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?
- Methodological Answer : Use molecular dynamics (MD) simulations (GROMACS) to explore ligand-receptor stability. Density functional theory (DFT) calculations (B3LYP/6-31G*) can optimize geometry and predict electrostatic potential maps. PubChem’s BioActivity data may provide preliminary insights into analogous compounds’ binding affinities .
Q. How can discrepancies in reported biological activities of structurally related compounds be reconciled?
- Methodological Answer : Cross-validate experimental protocols (e.g., assay pH, cell line variability) and purity standards. Meta-analyses of PubChem or ChEMBL data can identify trends. For example, chlorinated pyridinyl derivatives often show enhanced metabolic stability compared to methoxy analogs, explaining divergent in vivo results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
